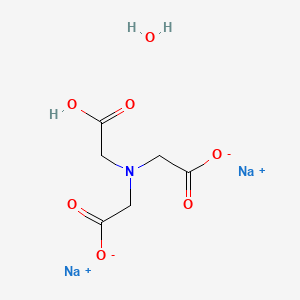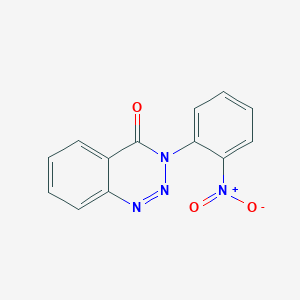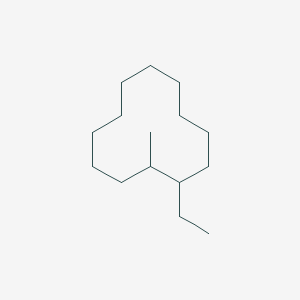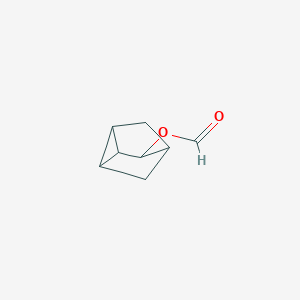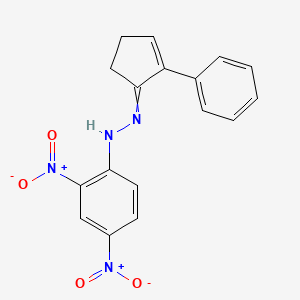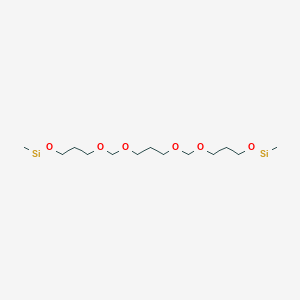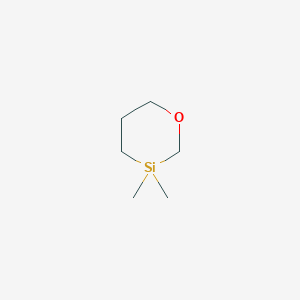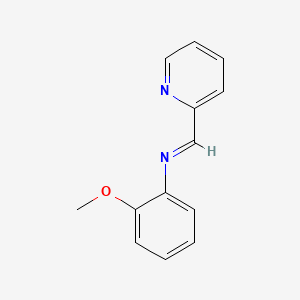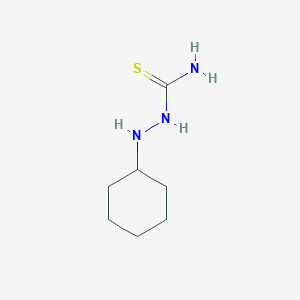
(Cyclohexylamino)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclohexylamino)thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Cyclohexylamino)thiourea can be synthesized through several methods:
Reaction of Cyclohexylamine with Thiophosgene: This method involves the reaction of cyclohexylamine with thiophosgene in the presence of a base to form this compound.
Reaction of Cyclohexylamine with Isothiocyanates: Another common method is the reaction of cyclohexylamine with isothiocyanates under mild conditions.
Reaction of Cyclohexylamine with Carbon Disulfide: This method involves the reaction of cyclohexylamine with carbon disulfide at high temperatures or in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the above methods, with a focus on optimizing yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: (Cyclohexylamino)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Cyclohexylsulfoxide, cyclohexylsulfone.
Reduction Products: Cyclohexylamine, thiourea.
Substitution Products: Various substituted thioureas and cyclohexyl derivatives.
Applications De Recherche Scientifique
(Cyclohexylamino)thiourea has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (Cyclohexylamino)thiourea involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes such as acetylcholinesterase and glucose-6-phosphatase, affecting metabolic pathways.
Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and protecting cells from oxidative stress.
Antibacterial Activity: It disrupts bacterial cell walls and inhibits bacterial growth.
Comparaison Avec Des Composés Similaires
(Cyclohexylamino)thiourea can be compared with other thiourea derivatives:
Phenylthiourea: Contains a phenyl group instead of a cyclohexyl group, leading to different reactivity and biological activity.
Benzylthiourea: Similar to this compound but with a benzyl group, used in different industrial applications.
Uniqueness: The presence of the cyclohexyl group in this compound imparts unique chemical properties, making it more hydrophobic and potentially more effective in certain biological applications compared to other thiourea derivatives .
Propriétés
Numéro CAS |
21198-16-3 |
|---|---|
Formule moléculaire |
C7H15N3S |
Poids moléculaire |
173.28 g/mol |
Nom IUPAC |
(cyclohexylamino)thiourea |
InChI |
InChI=1S/C7H15N3S/c8-7(11)10-9-6-4-2-1-3-5-6/h6,9H,1-5H2,(H3,8,10,11) |
Clé InChI |
MRGAVUWHIBNMAA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane](/img/structure/B14704853.png)
